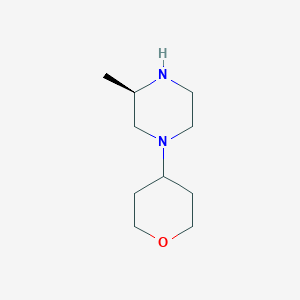

(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine

Übersicht

Beschreibung

®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a chiral compound featuring a piperazine ring substituted with a methyl group and a tetrahydropyran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylpiperazine and tetrahydropyran.

Reaction Conditions: The key step involves the nucleophilic substitution of the piperazine nitrogen with a tetrahydropyran derivative under basic conditions. Common bases used include sodium hydride or potassium carbonate.

Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the process.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen functionalities.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any present carbonyl groups.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the tetrahydropyran ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

The compound (R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a piperazine derivative that has garnered attention in various scientific research applications. This article explores its applications, focusing on medicinal chemistry, synthetic methodologies, and potential therapeutic effects.

Antidepressant Activity

Research indicates that piperazine derivatives, including this compound, exhibit potential antidepressant properties. Studies have shown that modifications to the piperazine structure can enhance serotonin receptor affinity, which is crucial for developing new antidepressants.

Anxiolytic Effects

Piperazine compounds are often investigated for their anxiolytic (anti-anxiety) effects. The incorporation of the tetrahydropyran ring may influence the pharmacokinetics and pharmacodynamics of these compounds, making them suitable candidates for further development in treating anxiety disorders.

Neuroprotective Properties

There is emerging evidence suggesting that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could be beneficial in neurodegenerative diseases such as Alzheimer's or Parkinson's.

Synthesis Routes

The synthesis of this compound typically involves several steps:

- Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Tetrahydropyran Substitution: The introduction of the tetrahydropyran moiety often utilizes methods such as alkylation or acylation to achieve the desired substitution pattern.

Characterization Techniques

Characterization of synthesized compounds is essential to confirm their structure and purity. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed.

Case Study 1: Development of Antidepressants

A study published in Journal of Medicinal Chemistry explored a series of piperazine derivatives, including this compound, demonstrating enhanced serotonin receptor binding affinity compared to traditional antidepressants. This suggests its potential as a lead compound for further development in treating depression.

Case Study 2: Anxiolytic Properties

In an experimental study published in Pharmacology Biochemistry and Behavior, researchers evaluated the anxiolytic effects of various piperazine derivatives in animal models. The results indicated that compounds similar to this compound exhibited significant reductions in anxiety-like behavior, warranting further investigation into their mechanisms of action.

Wirkmechanismus

The mechanism by which ®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The tetrahydropyran moiety may enhance the compound’s stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine: The enantiomer of the compound, which may have different biological activities.

1-(Tetrahydro-pyran-4-yl)-piperazine: Lacks the methyl group, potentially altering its reactivity and biological properties.

3-Methylpiperazine: Without the tetrahydropyran moiety, it may have different solubility and stability characteristics.

Uniqueness

®-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is unique due to its chiral nature and the presence of both a piperazine ring and a tetrahydropyran moiety. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds.

Biologische Aktivität

(R)-3-Methyl-1-(tetrahydro-pyran-4-yl)-piperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a tetrahydropyran moiety, suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological applications.

Antimicrobial and Antiviral Properties

Recent studies have highlighted the potential antimicrobial and antiviral properties of piperazine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various pathogens. For instance, piperazine-based ligands have shown inhibition against SARS-CoV-2 protease, suggesting that modifications to the piperazine ring can enhance antiviral efficacy .

Cytotoxic Activity

In vitro studies have demonstrated that piperazine derivatives can exhibit cytotoxic effects on cancer cell lines. For example, compounds structurally related to this compound were screened for cytotoxicity against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (hepatocellular carcinoma). These studies revealed varying degrees of potency, with some derivatives significantly inhibiting cell proliferation and inducing apoptosis .

Mechanistic Insights

The mechanism of action for piperazine derivatives often involves interaction with specific cellular targets. For instance, compounds may act as inhibitors of key enzymes or receptors involved in disease processes. The interaction with the SARS-CoV-2 protease highlights the potential for these compounds to disrupt viral replication pathways . Additionally, studies on other piperazine-based compounds have shown their ability to modulate kinase activity, which is crucial in cancer treatment .

Table 1: Biological Activity of Piperazine Derivatives

| Compound Name | Target | IC50 Value (nM) | Activity Description |

|---|---|---|---|

| This compound | SARS-CoV-2 Protease | TBD | Inhibitory activity demonstrated |

| Piperazine Derivative A | MCF-7 Cells | 50 | Induced apoptosis at 50 nM |

| Piperazine Derivative B | Bel-7402 Cells | 30 | Significant cytotoxicity observed |

Recent Research Highlights

- Antiviral Activity : A study demonstrated that piperazine derivatives could inhibit viral replication by targeting specific proteases essential for viral life cycles .

- Cytotoxic Effects : In vitro assays showed that certain piperazine derivatives led to significant reductions in cell viability in cancer cell lines, suggesting their potential as anticancer agents .

- Mechanism of Action : Investigations into the binding interactions of these compounds with biological targets revealed critical insights into their mechanisms, including enzyme inhibition and receptor modulation .

Eigenschaften

IUPAC Name |

(3R)-3-methyl-1-(oxan-4-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-9-8-12(5-4-11-9)10-2-6-13-7-3-10/h9-11H,2-8H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSMHECRTQDPAK-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1)C2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.